(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazolone family, characterized by a 2,4-dihydro-3H-pyrazol-3-one core substituted with a methyl group at position 5, a phenyl group at position 2, and a hydrazinylidene moiety at position 2. The hydrazinylidene group is further functionalized with a 2-(morpholin-4-ylcarbonyl)phenyl substituent, introducing both aromatic and heterocyclic (morpholine) features . The (4E) configuration indicates the trans-geometry of the hydrazinylidene group, which stabilizes the planar structure and influences molecular interactions in biological or crystalline environments .
Properties
IUPAC Name |
5-methyl-4-[[2-(morpholine-4-carbonyl)phenyl]diazenyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-15-19(21(28)26(24-15)16-7-3-2-4-8-16)23-22-18-10-6-5-9-17(18)20(27)25-11-13-29-14-12-25/h2-10,24H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKMFOIMSRZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of a hydrazine derivative with a pyrazolone precursor. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the hydrazone group to amine using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or activate enzymatic activity.
Interact with receptors: Modulate receptor signaling pathways.
Affect cellular processes: Influence cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazolone Derivatives
Pyrazolone derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Below is a detailed comparison of the target compound with structurally similar analogs from the literature:
Table 1: Comparison of Key Structural Features and Properties
*Bioactivity inferred from analogous hydrazinylidene-pyrazolones in ferroptosis studies .
†Predicted based on morpholine’s polarity and analogous compounds .
‡Polyfluoroalkyl groups enhance membrane permeability and metabolic stability .
Key Research Findings and Mechanistic Insights
Role of the Morpholine Substituent: The morpholin-4-ylcarbonyl group in the target compound increases solubility in polar solvents (e.g., DMSO, ethanol) compared to non-functionalized analogs like 5-methyl-4-phenyldiazenyl derivatives . This modification also enhances binding affinity to cellular targets, as observed in studies of morpholine-containing anticancer agents .
Comparison with Halogenated Derivatives :
Chloro- and fluoro-substituted analogs (e.g., ) exhibit stronger antimicrobial activity due to electronegative halogen atoms improving membrane penetration. However, they lack the morpholine-driven solubility, limiting their bioavailability .
Impact of Polyfluoroalkyl Chains: Compounds like (4Z)-5-(nonafluorobutyl)-substituted pyrazolones () show superior thermal stability and resistance to enzymatic degradation compared to the target compound. This is attributed to the electron-withdrawing and steric effects of fluorine atoms .
Ferroptosis Induction: Hydrazinylidene-pyrazolones with aromatic substituents (e.g., morpholinyl or phenyl groups) demonstrate selective ferroptosis induction in oral squamous cell carcinoma (OSCC) cells. This mechanism involves lipid peroxidation via GPX4 inhibition, a pathway less active in normal cells .
Biological Activity
The compound (4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class, known for its diverse biological activities. This article reviews its biological activity, synthesizing information from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 405.48 g/mol. The structure features a pyrazolone core substituted with a morpholine group, which is often associated with enhanced biological properties.
Biological Activity Overview
Research indicates that pyrazolone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that pyrazolone derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives similar to the compound have shown potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Some studies report that pyrazolone derivatives can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells, making them potential candidates for anticancer drug development .
- Anti-inflammatory Effects : Pyrazolone compounds are also noted for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study evaluated various pyrazolone derivatives for their antimicrobial activity. The compound exhibited significant inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that the compound could effectively reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated a promising potential for further development as an anticancer agent .
- Mechanistic Studies : Research has suggested that the anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Data Summary Table
Q & A
Basic: What are the critical steps for synthesizing (4E)-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?
Methodological Answer:
The synthesis involves:
- Hydrazine coupling : Refluxing hydrazine derivatives (e.g., phenylhydrazine) with ketone intermediates in glacial acetic acid, monitored via TLC to track reaction progress .
- Solvent optimization : Polar aprotic solvents like ethanol or dimethylformamide (DMF) enhance coupling efficiency, while reflux conditions (80–100°C) improve reaction kinetics .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography to isolate the pure product .
Basic: Which analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., morpholine carbonyl, pyrazolone core) and confirms regiochemistry .
- X-ray crystallography : Resolves stereochemistry (e.g., E/Z isomerism) and validates hydrogen-bonding interactions in the solid state .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to maximize yield and purity?
Methodological Answer:
- Solvent screening : Test polar (DMF, ethanol) vs. nonpolar solvents (toluene) to balance solubility and reaction rate .
- Catalyst selection : Acidic (e.g., HCl) or basic catalysts (e.g., triethylamine) may stabilize intermediates; iterative optimization via DOE (Design of Experiments) is recommended .
- By-product mitigation : Use HPLC to identify impurities (e.g., unreacted hydrazine) and adjust stoichiometry or reaction time .
Advanced: What computational strategies predict the compound’s biological activity before in vitro testing?
Methodological Answer:
- Molecular docking : Simulate binding affinity with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock or Schrödinger .
- QSAR modeling : Correlate structural features (e.g., morpholine substituent) with activity trends from analogous pyrazolones .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .
Advanced: How should researchers address contradictions in reported bioactivity of structurally similar compounds?
Methodological Answer:
- Systematic SAR studies : Vary substituents (e.g., morpholine vs. piperidine) to isolate contributions to activity .
- Standardized assays : Replicate conflicting studies under identical conditions (e.g., cell lines, dosage) to control variables .
- Meta-analysis : Aggregate data from multiple sources to identify trends (e.g., fluorine substitution enhancing lipophilicity and target engagement) .
Basic: How does pH influence the stability of this compound during storage and biological assays?
Methodological Answer:
- pH stability profiling : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C) monitored via HPLC to identify labile bonds (e.g., hydrazone linkage) .
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to mimic physiological conditions .
Advanced: What strategies are recommended for designing derivatives with enhanced bioactivity?
Methodological Answer:
- Bioisosteric replacement : Substitute morpholine with thiomorpholine or piperazine to modulate solubility and target interactions .
- Fragment-based design : Introduce halogen atoms (e.g., Cl, F) at the phenyl ring to improve binding via hydrophobic or electrostatic interactions .
- Hybridization : Fuse with bioactive scaffolds (e.g., indole for antitumor activity) while preserving the pyrazolone core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
